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Compound of Interest

Compound Name: Aminotriazine

Cat. No.: B8590112

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of two novel
aminotriazine derivatives, showcasing the diverse structural landscape and analytical
methodologies employed in modern medicinal chemistry. We will compare a monosubstituted
aminotriazine, Compound A: 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-
yl)amino)benzoic acid, with a complex fused heterocyclic system, Compound B: A
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide Derivative.

Data Presentation: Spectroscopic and
Physicochemical Properties

The structural elucidation of novel compounds relies on a combination of spectroscopic and
analytical techniques. Below is a summary of typical data obtained for these two distinct
aminotriazine derivatives.
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Property

Compound A: 4-((4-
morpholino-6-
(phenylamino)-1,3,5-
triazin-2-yl)amino)benzoic

Compound B:
Pyrazolo[4,3-
e]tetrazolo[1,5-b][1][2]
[3]triazine Sulfonamide

acid
Molecular Formula C20H20NeO3 C14H15N9O3S
Molecular Weight 392.42 g/mol 389.41 g/mol

1H NMR (DMSO-ds, & ppm)

~3.64 (t, 4H, morpholine),
~3.73 (t, 4H, morpholine),
~6.95-7.96 (m, 9H, aromatic),
~9.28-9.59 (m, 2H, NH),
~12.46 (s, 1H, COOH)[2]

~1.01 (d, 3H), ~2.85 (s, 3H),
~3.30-3.48 (m, 3H), ~4.58 (bs,
1H, NH), ~8.10 (d, 2H), ~8.45
(d, 2H)[1]

13C NMR (DMSO-ds, & ppm)

~44.0, ~66.5, ~119.3, ~121.0,
~122.6, ~123.9, ~129.0,
~130.6, ~140.4, ~145.0,
~164.5-165.2 (triazine), ~167.8
(carbonyl)[2]

~11.2, ~18.0, ~52.5, ~66.9,
~120.2, ~129.7, ~140.7,
~141.9, ~143.3, ~148.3,
~148.9, ~149.3[1]

Mass Spectrometry (MS)

ESI-MS confirming the

molecular ion peak.

HRMS (ESI, m/z) [M+H]*
calculated: 390.13220, found:
390.13210[1]

Appearance

White solid[2]

Solid

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Synthesis of Compound A: 4-((4-morpholino-6-
(phenylamino)-1,3,5-triazin-2-yl)Jamino)benzoic acid

This synthesis involves a stepwise nucleophilic substitution on a cyanuric chloride core.

o Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid.
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o To a solution of cyanuric chloride in a suitable solvent like acetone, 4-aminobenzoic acid is
added.

o The reaction is carried out at a low temperature (0-5 °C) while maintaining a basic pH
using a base such as sodium carbonate to neutralize the HCI formed.

o The mixture is stirred for several hours, and the resulting precipitate is filtered and washed
to yield the monosubstituted triazine.

o Step 2: Synthesis of 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid.

o The product from Step 1 is dissolved in an appropriate solvent (e.g., dioxane/water
mixture) with a base (e.g., sodium carbonate).

o Aniline is added to the solution, and the reaction mixture is stirred at room temperature
overnight.

o Neutralization with an acid like HCI precipitates the disubstituted product, which is then
filtered and washed.

o Step 3: Synthesis of 4-((4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)Jamino)benzoic acid.

o The disubstituted product from Step 2 is reacted with morpholine in a solvent such as
dioxane.

o The reaction is typically heated to drive it to completion.

o After cooling, the final product is isolated by filtration and can be purified by
recrystallization.

Synthesis of Compound B: Pyrazolo[4,3-e]tetrazolo[1,5-
b][1][2][3]triazine Sulfonamide

The synthesis of this complex heterocyclic system is a multi-step process.[2][4]
o Step 1: Synthesis of a chlorosulfonyl-pyrazolotriazine intermediate.

o This step typically starts from a precursor pyrazolotriazine, which is then chlorosulfonated.
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e Step 2: Formation of the sulfonamide.

o The chlorosulfonyl intermediate is reacted with a primary or secondary amine (e.g., a
cyclic amine) in a solvent like acetonitrile at room temperature overnight to yield the
corresponding sulfonamide.

o Step 3: Azide addition and cyclization.
o The sulfonamide derivative is dissolved in anhydrous ethanol, and sodium azide is added.

o The reaction mixture is refluxed until the starting material is consumed (monitored by
TLC).

o The solvent is evaporated, and the final product is purified using column chromatography.

[2]

Mandatory Visualizations
Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation of novel small
molecules like aminotriazine derivatives.
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Experimental Workflow for Structure Confirmation
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Caption: A generalized workflow for the synthesis, purification, and structural confirmation of
novel aminotriazine derivatives.
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Signaling Pathway: Inhibition of Cyclin-Dependent
Kinases

Many pyrazolotriazine derivatives have demonstrated anticancer activity, which can be
attributed to the inhibition of key cell cycle regulators like Cyclin-Dependent Kinases (CDKSs).[1]

[3][5]
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Simplified CDK Signaling Pathway in Cancer
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Caption: Inhibition of CDK signaling by a pyrazolotriazine derivative, leading to cell cycle arrest
and apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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